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Executive Summary

Apixaban (Eliquis®) is a potent, reversible, direct inhibitor of Factor Xa, widely prescribed for
the prevention of stroke and systemic embolism.[1][2] Its structural complexity—characterized

by a central dihydropyrazolo[5,4-c]pyridine core flanked by two lactam rings—presents
significant challenges for large-scale manufacturing.[1][3][4]

Early synthetic routes relied on transition-metal-catalyzed couplings (Goldberger reaction)
using expensive 4-iodoaniline starting materials.[1][3][4] This Application Note details a
scalable, convergent "Nitro-Route", which utilizes inexpensive 4-nitroaniline and avoids heavy
metal contamination. We provide validated protocols for the synthesis of critical intermediates,
the key [3+2] cycloaddition, and the downstream processing required to isolate high-purity
Apixaban.[1][2]

Retrosynthetic Strategy

The industrial scalability of Apixaban hinges on the convergent assembly of the central
pyrazole core.[1][2] The most robust disconnection involves a [3+2] dipolar cycloaddition
between two key fragments:
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« The Dipolarophile (Fragment A): An electron-rich morpholine enamine derived from a lactam.

[11E31[2]

¢ The Dipole (Fragment B): A hydrazonoyl chloride generated in situ from a hydrazone.[1][2]

Figure 1: Retrosynthetic Analysis of Apixaban[4]
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Caption: Retrosynthetic map illustrating the convergent "Nitro-Route" strategy, disconnecting
the API into two primary scalable fragments.
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Detailed Experimental Protocols
Module 1: Synthesis of the Morpholine Enamine
(Fragment A)

Target Molecule: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one Rationale: The
morpholine moiety activates the lactam for the cycloaddition and serves as a leaving group to
restore aromaticity in the final core.[1][3][4]

Step 1.1: Lactam Formation

Reaction: 4-Nitroaniline + 5-Chlorovaleroyl chloride
1-(4-Nitrophenyl)piperidin-2-one[1][3][4]
o Equipment: 5L Glass-lined reactor, overhead stirrer, dropping funnel, temp probe.

e Reagents:

o

4-Nitroaniline (1.0 eq)[1][3][4][2]

[¢]

5-Chlorovaleroyl chloride (1.2 eq)[1][3][4][2]

[¢]

Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst[3][4][2]

o

NaOH (ag, 20%)[1][2]

o

Dichloromethane (DCM)[1][3][2]

» Procedure:
o Dissolve 4-nitroaniline and TBAB in DCM. Cool to 0-5°C.[1][2][5]
o Add NaOH solution.[1][3][2][6]

o Slowly add 5-chlorovaleroyl chloride over 2 hours, maintaining T < 10°C. Critical:
Exothermic reaction.

o Warm to 25°C and stir for 4 hours.
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o In-situ Cyclization: Add 50% NaOH solution (3.0 eq) to the biphasic mixture and stir
vigorously for 6 hours.

o Workup: Separate phases. Wash organic layer with 1N HCI, then brine.[1][2] Dry over
Na2SOa4 and concentrate.

o Yield: ~85-90% (Yellow solid).[1][3][4][2]

Step 1.2: Alpha-Activation & Enamine Formation

Reaction: Lactam

gem-Dichloro
Morpholine Enamine[1][3][4]

« Reagents:
o PCls (3.0 eq)[1][3][2]
o Morpholine (Excess)[1][3][2][7]
o DCM (Solvent)

e Procedure:

o

Suspend lactam from Step 1.1 in DCM.[1][3][2]

o Add PCIs portion-wise at 0°C. Reflux for 4 hours. Note: Evolution of HCI gas; use
scrubber.[1][2]

o Quench reaction carefully into ice water. Extract the gem-dichloro intermediate.
o Dissolve intermediate in pure Morpholine (acting as solvent and reagent).[1][2]
o Heat to reflux (100-110°C) for 3 hours.

o Cool, pour into water, and filter the precipitate.[1][2]

o Purification: Slurry in Isopropanol (IPA).[1][3][2]
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o Yield: ~70% over two steps.[1][3][2]

o Checkpoint: HPLC Purity > 98%.

Module 2: Synthesis of the Hydrazone (Fragment B)

Target Molecule: Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate Rationale: This precursor
generates the reactive nitrile imine dipole.[1][3][2]

e Reagents:
o p-Anisidine (1.0 eq)[1][3][4]
o Sodium Nitrite (NaNOz, 1.1 eq)[1][2]
o Ethyl 2-chloroacetoacetate (1.0 eq)[1][3][4]
o HCI, Sodium Acetate.[1][2]
e Procedure (Japp-Klingemann Reaction):

o Diazotization: Dissolve p-anisidine in HCI/H20 at -5°C. Add NaNO: (aq) dropwise.[1][3][4]
Stir 30 min.

o

Coupling: Dissolve ethyl 2-chloroacetoacetate in water/ethanol with Sodium Acetate
(buffer). Cool to 0°C.[1][2]

o

Add the diazonium salt solution to the coupling mixture slowly.[1][2]

[e]

The product precipitates immediately.[1][2] Stir for 1 hour.

o

Filter and wash with cold water/ethanol (1:1).[1][2]

Yield: >90%.

[¢]

Module 3: Convergent Assembly & APl Formation[1][3]

[4]
Step 3.1: [3+2] Cycloaddition
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Reaction: Fragment A + Fragment B

Pyrazole Core[1][3][2]

e Reagents:

[¢]

Fragment A (Enamine) (1.0 eq)[1][3][2]

[¢]

Fragment B (Hydrazone) (1.1 eq)

[e]

Triethylamine (TEA) (2.5 eq) - Base to generate dipole[3][4][2]

o

Toluene or Ethyl Acetate.[1][3][2][8]

e Procedure:
o Suspend Fragment A and Fragment B in Toluene.
o Add TEA dropwise at reflux temperature.
o Reflux for 6-8 hours.[1][3][2]

o Mechanism: The base generates the nitrile imine from Fragment B.[1][2] This undergoes
cycloaddition with the enamine.[1][2] Elimination of morpholine occurs in situ (or upon acid
wash) to aromatize the pyrazole.[2]

o Workup: Cool, wash with dilute HCI (removes morpholine and TEA), then brine.

o Concentrate to obtain the Nitro-Intermediate.[1][3][4]

Step 3.2: Nitro Reduction & Second Lactam Formation[1][4][2]
e Reduction: Hydrogenation (Hz, Pd/C) or Fe/NH4Cl in Ethanol/Water.[1][2]

o Result: Aniline Intermediate.[1][3][2][6][8][9]
e Lactamization:

o React Aniline Intermediate with 5-chlorovaleroyl chloride (1.1 eq) and TEA in THF.
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o Add KOtBu or NaH for cyclization (or use the biphasic NaOH method from Module 1).[2]

o Result:Apixaban Ethyl Ester.[1][3][2][10]

Step 3.3: Final Amidation (The Critical Step)

Reaction: Ethyl Ester

Carboxamide (Apixaban)[1][2]

Converting the ester to the amide can be slow.[1][2][10] Standard agueous ammonia is often
insufficient.[1][2]

Optimized Protocol:
¢ Solvent: Methanol or Propylene Glycol.[1][3][2][10]
e Reagent: Anhydrous Ammonia (gas) or 7N NHs in MeOH.
» Conditions:
o Charge Apixaban Ethyl Ester into a pressure reactor (autoclave).[1][3][2]
o Add 7N NHs in MeOH (10 vol).
o Heat to 60-65°C (Pressure ~2-3 bar).
o Stir for 12 hours.
* Isolation:
o Cool to 0°C. Apixaban crystallizes.[1][2]
o Filter and wash with cold MeOH.[1][2]

o Recrystallization: Dissolve in DCM/MeOH (1:1), reflux, and displace DCM with IPA to
crystallize Form N-1 (if targeted).[1][3][2]

Process Control & Data Summary
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Table 1: Critical F ' CPPs)

Step Parameter Target Range

Impact of Deviation

Enamine Formation PCls Addition Temp <5°C

High temp leads to tar
formation and lower
yield.[1][3][4]

Cycloaddition TEA Addition Rate Slow (30-60 min)

Fast addition causes
dimerization of the
dipole (side product).
[11[31[2]

Amidation Temperature 60-65°C

<50°C: Incomplete
reaction.[1][3][2]
>80°C: Impurity
formation (Acid
hydrolysis).[1][3][2]

Amidation Water Content < 0.5%

Presence of water
hydrolyzes ester to
Acid Impurity (difficult

to remove).[1][2]

Figure 2: Process Flow Diagram (Convergent Step)

Input Streams
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Caption: Workflow for the critical [3+2] cycloaddition step, highlighting input streams and
downstream purification.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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